molecular formula C23H20N8OS B11500065 6-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

6-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11500065
M. Wt: 456.5 g/mol
InChI Key: UJNWSWAKNQXSLD-UHFFFAOYSA-N
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Description

6-({[5-(FURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-N2-(4-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

The synthesis of 6-({[5-(FURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-N2-(4-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

    Formation of the furan ring: The furan ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the triazole ring: The triazole ring is formed by the reaction of hydrazine derivatives with appropriate aldehydes or ketones.

    Formation of the triazine ring: The triazine ring is synthesized through the cyclization of cyanuric chloride with appropriate amines.

    Coupling reactions: The final compound is obtained by coupling the furan, triazole, and triazine intermediates through various coupling reactions, such as nucleophilic substitution or condensation reactions.

Chemical Reactions Analysis

6-({[5-(FURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-N2-(4-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

    Condensation: Condensation reactions with appropriate aldehydes or ketones can lead to the formation of condensation products.

Scientific Research Applications

6-({[5-(FURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-N2-(4-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an antimicrobial, anticancer, and anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 6-({[5-(FURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-N2-(4-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-({[5-(FURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-N2-(4-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE can be compared with other similar compounds, such as:

    6-({[5-(4-METHOXYPHENYL)FURAN-2-YL]NICOTINONITRILE: This compound has similar structural features but differs in the substitution pattern on the furan ring.

    2-(5-(5-NITROFURAN-2-YL)-1,3,4-THIADIAZOL-2-YLIMINO)THIAZOLIDIN-4-ONE: This compound contains a furan ring and a triazole ring but differs in the overall structure and functional groups.

    FURAN-2,5-DICARBOXYLIC ACID: This compound contains a furan ring but differs in the functional groups and overall structure.

Properties

Molecular Formula

C23H20N8OS

Molecular Weight

456.5 g/mol

IUPAC Name

6-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C23H20N8OS/c1-15-9-11-16(12-10-15)25-22-27-19(26-21(24)28-22)14-33-23-30-29-20(18-8-5-13-32-18)31(23)17-6-3-2-4-7-17/h2-13H,14H2,1H3,(H3,24,25,26,27,28)

InChI Key

UJNWSWAKNQXSLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CO5

Origin of Product

United States

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